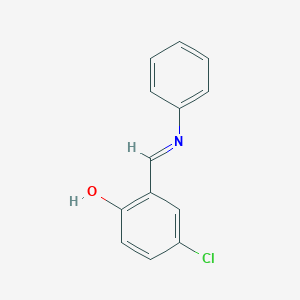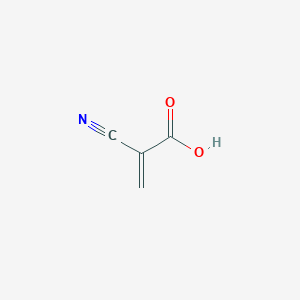
Bis((2-hydroxyethyl)ammonium) sulphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis((2-hydroxyethyl)ammonium) sulphite, also known as BES, is a chemical compound that is commonly used as a buffering agent in biochemical and physiological experiments. BES is a zwitterionic compound that is soluble in water and has a pKa of 7.5. BES is widely used in scientific research due to its ability to maintain a constant pH in a solution.
Wirkmechanismus
Bis((2-hydroxyethyl)ammonium) sulphite acts as a buffering agent by accepting or donating protons to maintain a constant pH in a solution. Bis((2-hydroxyethyl)ammonium) sulphite is able to buffer at a pH range of 6-8, which is important for many biochemical reactions.
Biochemische Und Physiologische Effekte
Bis((2-hydroxyethyl)ammonium) sulphite has been shown to have no significant biochemical or physiological effects on cells or tissues. Bis((2-hydroxyethyl)ammonium) sulphite is considered to be non-toxic and is widely used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Bis((2-hydroxyethyl)ammonium) sulphite as a buffering agent is its ability to maintain a constant pH in a solution. Bis((2-hydroxyethyl)ammonium) sulphite is also relatively inexpensive and easy to obtain. However, one limitation of using Bis((2-hydroxyethyl)ammonium) sulphite is its limited buffering capacity at pH values outside of its range of 6-8.
Zukünftige Richtungen
For Bis((2-hydroxyethyl)ammonium) sulphite research include the development of new Bis((2-hydroxyethyl)ammonium) sulphite derivatives with improved buffering capacity and the investigation of the effect of Bis((2-hydroxyethyl)ammonium) sulphite on the stability and activity of proteins and enzymes.
Synthesemethoden
Bis((2-hydroxyethyl)ammonium) sulphite can be synthesized by reacting sodium bisulfite with 2-aminoethanol. The reaction yields Bis((2-hydroxyethyl)ammonium) sulphite and sodium chloride. The reaction is carried out in water at a pH of 8-9. The reaction mixture is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Bis((2-hydroxyethyl)ammonium) sulphite is commonly used as a buffering agent in biochemical and physiological experiments. Bis((2-hydroxyethyl)ammonium) sulphite is used to maintain a constant pH in a solution, which is important for many biochemical reactions. Bis((2-hydroxyethyl)ammonium) sulphite is also used in the purification of proteins and enzymes.
Eigenschaften
CAS-Nummer |
15535-29-2 |
|---|---|
Produktname |
Bis((2-hydroxyethyl)ammonium) sulphite |
Molekularformel |
C4H16N2O5S |
Molekulargewicht |
204.25 g/mol |
IUPAC-Name |
2-aminoethanol;sulfurous acid |
InChI |
InChI=1S/2C2H7NO.H2O3S/c2*3-1-2-4;1-4(2)3/h2*4H,1-3H2;(H2,1,2,3) |
InChI-Schlüssel |
HNTMLDKCDXWPJV-UHFFFAOYSA-N |
SMILES |
C(CO)N.C(CO)N.OS(=O)O |
Kanonische SMILES |
C(CO)N.C(CO)N.OS(=O)O |
Andere CAS-Nummern |
15535-29-2 |
Synonyme |
bis[(2-hydroxyethyl)ammonium] sulphite |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




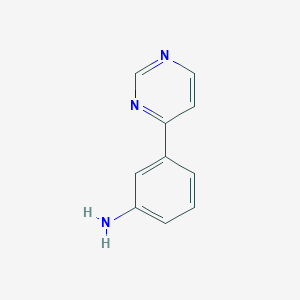
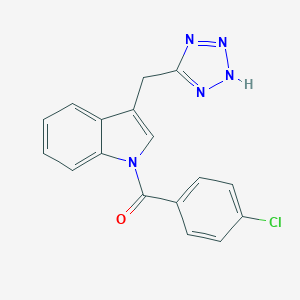
![2-Chlorobenzo[c]cinnoline](/img/structure/B100858.png)
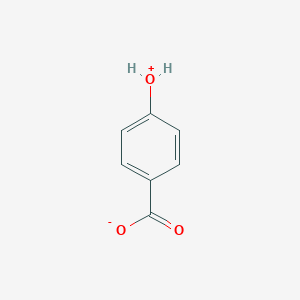
![Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride](/img/structure/B100861.png)
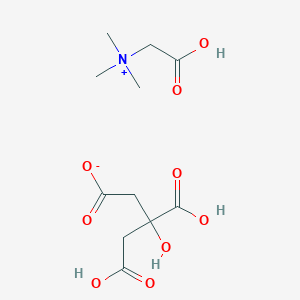
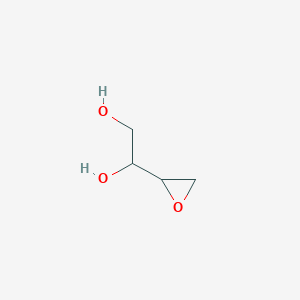
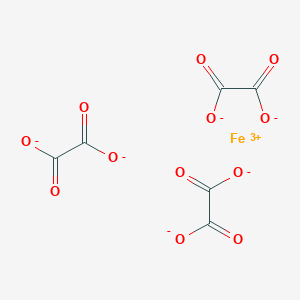
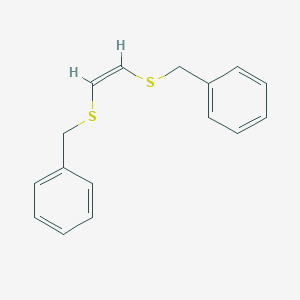
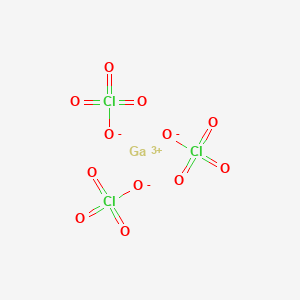
![3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-](/img/structure/B100871.png)
